2-(2-bromo-4-chlorophenoxy)-N-(2-methyl-5-nitrophenyl)acetamide
Overview
Description
2-(2-bromo-4-chlorophenoxy)-N-(2-methyl-5-nitrophenyl)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a bromo and chloro-substituted phenoxy group, as well as a nitro-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bromo-4-chlorophenoxy)-N-(2-methyl-5-nitrophenyl)acetamide typically involves the following steps:
Formation of the Phenoxy Intermediate: The reaction begins with the bromination and chlorination of phenol to form 2-bromo-4-chlorophenol.
Acylation: The phenoxy intermediate is then reacted with chloroacetyl chloride in the presence of a base such as pyridine to form 2-(2-bromo-4-chlorophenoxy)acetyl chloride.
Amidation: The final step involves the reaction of 2-(2-bromo-4-chlorophenoxy)acetyl chloride with 2-methyl-5-nitroaniline to form the desired acetamide compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-bromo-4-chlorophenoxy)-N-(2-methyl-5-nitrophenyl)acetamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromo and chloro groups can be substituted by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The phenoxy group can be oxidized to form quinones under strong oxidizing conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Major Products Formed
Nucleophilic Substitution: Formation of substituted phenoxy derivatives.
Reduction: Formation of 2-(2-bromo-4-chlorophenoxy)-N-(2-methyl-5-aminophenyl)acetamide.
Oxidation: Formation of quinone derivatives.
Scientific Research Applications
2-(2-bromo-4-chlorophenoxy)-N-(2-methyl-5-nitrophenyl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-bromo-4-chlorophenoxy)-N-(2-methyl-5-nitrophenyl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitro group suggests potential involvement in redox reactions, while the phenoxy and acetamide groups may facilitate binding to target proteins.
Comparison with Similar Compounds
Similar Compounds
2-(2-bromo-4-chlorophenoxy)-N-(2-methylphenyl)acetamide: Lacks the nitro group, which may result in different chemical and biological properties.
2-(2-bromo-4-chlorophenoxy)-N-(2-nitrophenyl)acetamide: Lacks the methyl group, potentially affecting its reactivity and interactions.
2-(2-bromo-4-chlorophenoxy)-N-(2-methyl-5-nitrophenyl)ethanamide: Has an ethanamide group instead of an acetamide group, which may influence its chemical behavior.
Uniqueness
2-(2-bromo-4-chlorophenoxy)-N-(2-methyl-5-nitrophenyl)acetamide is unique due to the combination of bromo, chloro, nitro, and methyl groups in its structure. This unique combination imparts specific chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-(2-bromo-4-chlorophenoxy)-N-(2-methyl-5-nitrophenyl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrClN2O4/c1-9-2-4-11(19(21)22)7-13(9)18-15(20)8-23-14-5-3-10(17)6-12(14)16/h2-7H,8H2,1H3,(H,18,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTCWGEOSPJHBIC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)COC2=C(C=C(C=C2)Cl)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrClN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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